CAY10606

Übersicht

Beschreibung

Dieses Enzym initiiert die Synthese von Leukotrienen aus Arachidonsäure, hauptsächlich in bestimmten Leukozytenpopulationen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CAY10606 beinhaltet die strukturelle Optimierung und biologische Bewertung von 2-substituierten 5-Hydroxyindol-3-carboxylaten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung verschiedener Reagenzien und Lösungsmittel wie Dimethylformamid, Dimethylsulfoxid und Ethanol .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wird die Verbindung in kristalliner fester Form mit einer Reinheit von ≥98 % hergestellt. Sie wird bei -20 °C gelagert, um die Stabilität für bis zu vier Jahre zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Es können verschiedene Substitutionsreaktionen auftreten, insbesondere unter Beteiligung der Chlorphenylgruppe

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, umfassen Calcium-Ionenophor A23187 und Formylpeptid nach Priming mit Lipopolysaccharid. Diese Reagenzien werden verwendet, um 5-Lipoxygenase im Vollblut zu aktivieren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise ist die Hemmung der Leukotrienproduktion ein bedeutendes Ergebnis, wenn this compound in biologischen Tests verwendet wird .

Wissenschaftliche Forschungsanwendungen

CAY10606 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als biochemisches Werkzeug zur Untersuchung der Hemmung von 5-Lipoxygenase verwendet.

Biologie: Untersucht auf seine Rolle bei der Reduzierung der Leukotrienbiosynthese in Leukozytenpopulationen.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Reduzierung von Entzündungen und verwandten Erkrankungen.

Industrie: Wird bei der Entwicklung von pharmazeutischen Verbindungen eingesetzt, die auf entzündungshemmende Signalwege abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms 5-Lipoxygenase, das für die Synthese von Leukotrienen aus Arachidonsäure verantwortlich ist. Die Hemmung erfolgt sowohl in zellfreien Tests als auch in intakten Neutrophilen. Die beteiligten molekularen Ziele und Signalwege umfassen die Calcium-Ionenophor-A23187- und Formylpeptid-Signalwege .

Wirkmechanismus

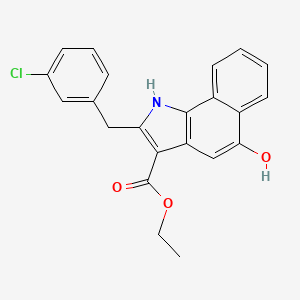

CAY10606, also known as “2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benz[g]indole-3-carboxylic acid, ethyl ester” or “ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate”, is a potent, reversible inhibitor of 5-lipoxygenase .

Target of Action

The primary target of this compound is 5-lipoxygenase (5-LO) . 5-LO is an enzyme that initiates the synthesis of leukotrienes (LTs) from arachidonic acid, primarily in certain leukocyte populations .

Mode of Action

This compound interacts with 5-LO, inhibiting its activity both in cell-free assays and in intact neutrophils . It prevents the production of LTs in whole blood, whether 5-LO is activated with the calcium ionophore A23187 or formyl peptide (fMLP) following priming with lipopolysaccharide .

Biochemical Pathways

By inhibiting 5-LO, this compound affects the lipoxygenase pathway . This pathway is responsible for the synthesis of LTs from arachidonic acid . The inhibition of 5-LO by this compound prevents the production of LTs, thereby affecting the downstream effects of this pathway .

Result of Action

The inhibition of 5-LO by this compound leads to a reduction in the production of LTs . This can have significant molecular and cellular effects, particularly in the context of inflammation. For example, in rats subjected to carrageenan-induced pleurisy, this compound significantly reduces both LT biosynthesis and the inflammatory reaction .

Biochemische Analyse

Biochemical Properties

CAY10606 plays a significant role in biochemical reactions, particularly as an inhibitor of 5-lipoxygenase . This enzyme initiates the synthesis of leukotrienes from arachidonic acid, primarily in certain leukocyte populations . The interaction between this compound and 5-lipoxygenase is of a inhibitory nature, preventing the production of leukotrienes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to prevent the production of leukotrienes in whole blood, whether 5-lipoxygenase is activated with the calcium ionophore A23187 or formyl peptide (fMLP) following priming with lipopolysaccharide . This suggests that this compound can influence cell function by modulating cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the enzyme 5-lipoxygenase . As a potent inhibitor, this compound binds to this enzyme, preventing it from initiating the synthesis of leukotrienes from arachidonic acid . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that this compound significantly reduces both leukotriene biosynthesis and the inflammatory reaction in rats subjected to carrageenan-induced pleurisy . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It is known that this compound significantly reduces both leukotriene biosynthesis and the inflammatory reaction in rats subjected to carrageenan-induced pleurisy .

Metabolic Pathways

This compound is involved in the lipoxygenase pathway, where it acts as an inhibitor of 5-lipoxygenase . This enzyme is responsible for the synthesis of leukotrienes from arachidonic acid .

Transport and Distribution

Given its role as an inhibitor of 5-lipoxygenase, it is likely that it interacts with this enzyme in the cells where it is present .

Subcellular Localization

Given its role as an inhibitor of 5-lipoxygenase, it is likely that it is localized in the same subcellular compartments as this enzyme .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CAY10606 involves the structural optimization and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates. The reaction conditions typically include the use of various reagents and solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound is produced in crystalline solid form with a purity of ≥98%. It is stored at -20°C to ensure stability for up to four years .

Analyse Chemischer Reaktionen

Types of Reactions

CAY10606 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can alter the functional groups present in the compound.

Substitution: Various substitution reactions can occur, particularly involving the chlorophenyl group

Common Reagents and Conditions

Common reagents used in reactions involving this compound include calcium ionophore A23187 and formyl peptide following priming with lipopolysaccharide. These reagents are used to activate 5-lipoxygenase in whole blood .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the inhibition of leukotriene production is a significant outcome when this compound is used in biological assays .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zileuton: Ein weiterer 5-Lipoxygenase-Hemmer, der zur Behandlung von Asthma eingesetzt wird.

MK-886: Ein Hemmer des 5-Lipoxygenase-aktivierenden Proteins.

AA-861: Ein selektiver Hemmer von 5-Lipoxygenase.

Einzigartigkeit

CAY10606 ist einzigartig aufgrund seiner potenten und reversiblen Hemmung von 5-Lipoxygenase, sowohl in zellfreien Tests als auch in intakten Neutrophilen. Es reduziert auch signifikant die Leukotrienbiosynthese und die Entzündungsreaktion in Tiermodellen .

Biologische Aktivität

CAY10606, chemically known as ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benz[g]indole-3-carboxylate, is a potent and reversible inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. This compound has garnered attention in various fields including pharmacology, biochemistry, and medicine due to its significant biological activities.

This compound primarily targets 5-lipoxygenase (5-LO) , inhibiting its activity both in cell-free assays and within intact neutrophils. By blocking the action of 5-LO, this compound effectively reduces the production of leukotrienes (LTs), which play a crucial role in inflammatory responses. The inhibition mechanism involves competitive binding to the enzyme's active site, preventing substrate access and subsequent leukotriene synthesis.

Biochemical Pathways Affected

The inhibition of 5-LO by this compound impacts several biochemical pathways:

- Lipoxygenase Pathway : This pathway is responsible for converting arachidonic acid into leukotrienes. This compound's inhibition leads to decreased leukotriene levels, which are implicated in various inflammatory conditions.

- Inflammatory Response : The compound has been shown to significantly reduce inflammation in animal models, such as carrageenan-induced pleurisy in rats.

Cellular Effects

This compound exhibits notable effects on various cell types:

- Neutrophils : Inhibition of leukotriene production was observed when neutrophils were activated with calcium ionophore A23187 or formyl peptide after priming with lipopolysaccharide (LPS).

- Whole Blood : The compound effectively prevents leukotriene biosynthesis in whole blood samples, highlighting its potential as a therapeutic agent for inflammatory diseases.

Research Findings and Case Studies

Recent studies have explored the efficacy of this compound in various contexts:

- Inflammation Models : In laboratory settings, this compound has demonstrated a significant reduction in leukotriene biosynthesis and inflammatory reactions. For example, a study involving carrageenan-induced pleurisy showed that treatment with this compound led to reduced inflammatory markers and improved clinical outcomes.

- Comparative Studies : When compared to other 5-LO inhibitors such as zileuton and MK-886, this compound exhibited unique properties due to its reversible nature and effectiveness in both cell-free systems and live cells. This makes it a valuable tool for studying inflammatory pathways and developing new therapeutic strategies .

Comparison of 5-Lipoxygenase Inhibitors

| Compound | Type of Inhibition | Potency (IC50) | Unique Features |

|---|---|---|---|

| This compound | Reversible | Low nanomolar | Effective in intact neutrophils |

| Zileuton | Irreversible | Low nanomolar | Used clinically for asthma |

| MK-886 | Irreversible | Nanomolar | Targets 5-LO activating protein |

Eigenschaften

IUPAC Name |

ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO3/c1-2-27-22(26)20-17-12-19(25)15-8-3-4-9-16(15)21(17)24-18(20)11-13-6-5-7-14(23)10-13/h3-10,12,24-25H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDGVXYIMIZWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C3=CC=CC=C32)O)CC4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657668 | |

| Record name | Ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159576-98-3 | |

| Record name | Ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.